![molecular formula C12H12N2OS B13963796 3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This method is efficient and yields high purity products . Another common method involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
化学反応の分析
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate are often used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding alcohols or amines .
科学的研究の応用
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit blood coagulation factors, making it a potential anticoagulant . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure and exhibit comparable biological activities.
Pyrazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their diverse pharmacological effects.
Imidazole Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- apart is its unique combination of the isoxazole ring with a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
特性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
3-(2-methylsulfanylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2OS/c1-16-10-5-3-2-4-8(10)11-9-6-7-13-12(9)15-14-11/h2-5,13H,6-7H2,1H3 |
InChIキー |
QHLKKJCLRIXACI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C2=NOC3=C2CCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


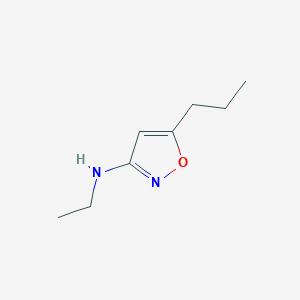
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
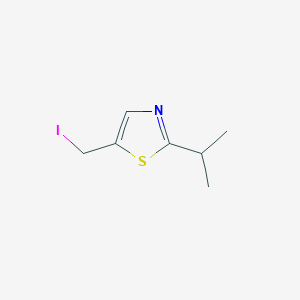
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
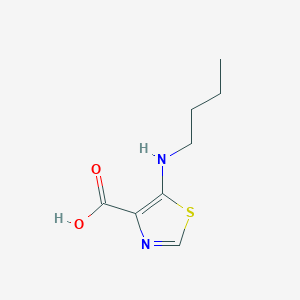
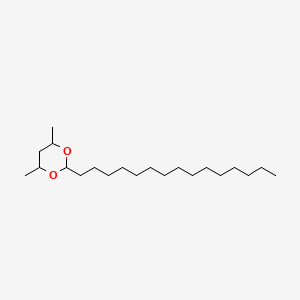
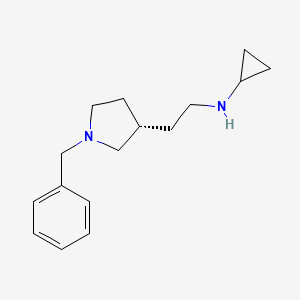
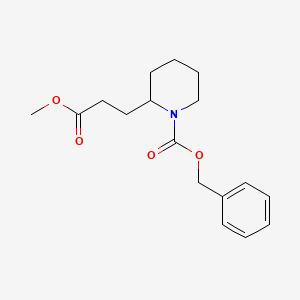
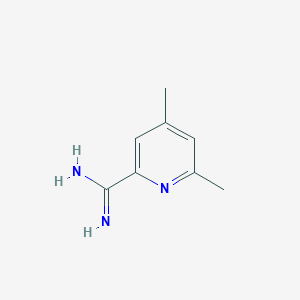


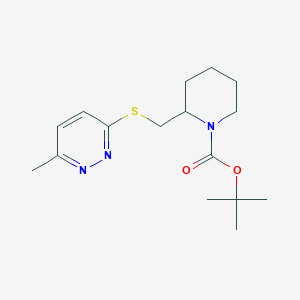
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)
